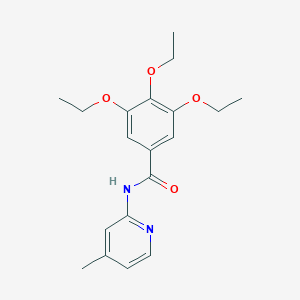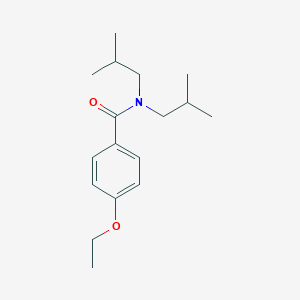
3-(1,2-Dimethyl-1-propenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Dimethyl-1-propenyl)benzoic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It is also known as DMPA, and its molecular formula is C12H14O2.
Mechanism of Action
The mechanism of action of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is its relatively simple synthesis method. The compound can be obtained in good yields, and its purity can be easily controlled. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are many potential future directions for the study of 3-(1,2-Dimethyl-1-propenyl)benzoic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the optimization of the compound's therapeutic properties, such as its anti-inflammatory and anti-tumor activities. Additionally, the compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-(1,2-Dimethyl-1-propenyl)benzoic acid involves the reaction of 3-bromobenzoic acid with isoprene in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the product can be obtained in good yields. The synthesis method has been optimized to improve the purity and yield of the product.
Scientific Research Applications
3-(1,2-Dimethyl-1-propenyl)benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. The compound has been tested in vitro and in vivo, and the results have been promising.
properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(3-methylbut-2-en-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
ZIYWBEWMBVLFEP-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
Canonical SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)








![Dimethyl 2-{[(4-bromophenyl)sulfonyl]amino}terephthalate](/img/structure/B253409.png)
